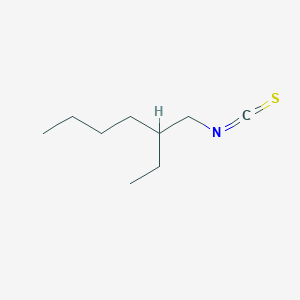

3-(Isothiocyanatomethyl)heptane

Overview

Description

3-(Isothiocyanatomethyl)heptane is a chemical compound with the molecular formula C9H17NS . It contains a total of 27 bonds, including 10 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, and 1 isothiocyanate .

Molecular Structure Analysis

The molecular structure of 3-(Isothiocyanatomethyl)heptane includes a total of 27 bonds. There are 10 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, and 1 isothiocyanate . The molecular weight is 171.31 .Scientific Research Applications

Proteomics Research

3-(Isothiocyanatomethyl)heptane: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound can be used to modify proteins or peptides for further analysis. Its reactivity with amino groups makes it a valuable tool for labeling or immobilizing proteins, aiding in the identification and quantification of proteins in complex biological samples.

Antimicrobial Activity

Isothiocyanates, the class of compounds to which 3-(Isothiocyanatomethyl)heptane belongs, have been studied for their antimicrobial properties . They are known to be effective against a variety of human pathogens, including bacteria with resistant phenotypes. This makes them potential candidates for developing new antimicrobial agents, especially in an era where antibiotic resistance is a growing concern.

Organic Synthesis

In organic chemistry, 3-(Isothiocyanatomethyl)heptane serves as a building block for the synthesis of more complex molecules . Its isothiocyanate group is highly reactive and can be used to introduce nitrogen and sulfur-containing functional groups into organic molecules, which are essential components in many pharmaceuticals and agrochemicals.

Material Science

3-(Isothiocyanatomethyl)heptane: can be applied in material science for the modification of surfaces . Its chemical structure allows it to bind to various materials, providing a functional layer that can be used to change the surface properties, such as hydrophobicity or reactivity, which is crucial in developing advanced materials for industrial applications.

Cancer Research

Isothiocyanates have been identified as chemopreventive agents due to their ability to modulate carcinogen metabolism . 3-(Isothiocyanatomethyl)heptane , as part of this chemical family, may contribute to cancer research by being used in studies investigating the prevention and treatment of cancer through dietary isothiocyanates.

Safety and Hazards

3-(Isothiocyanatomethyl)heptane is classified as dangerous, with hazard statements including H302, H312, H315, H317, H318, H332, H334, H335 . These codes indicate various hazards, including harm if swallowed or inhaled, skin irritation, and eye damage . It should be handled with appropriate safety measures .

Mechanism of Action

Target of action

Isothiocyanates have been found to exert a broad spectrum of action against both Gram-positive and Gram-negative bacteria .

Biochemical pathways

Isothiocyanates can affect various biochemical pathways in bacterial cells, including those involved in protein synthesis and cell wall formation .

Pharmacokinetics

Isothiocyanates are generally absorbed in the gastrointestinal tract and distributed throughout the body .

Result of action

The result of the action of isothiocyanates is the death of bacterial cells, which can help in controlling bacterial infections .

Action environment

The action of isothiocyanates can be influenced by various environmental factors, such as temperature and pH .

properties

IUPAC Name |

3-(isothiocyanatomethyl)heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NS/c1-3-5-6-9(4-2)7-10-8-11/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEYDQLSVHQXDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585338 | |

| Record name | 3-(Isothiocyanatomethyl)heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21663-56-9 | |

| Record name | 3-(Isothiocyanatomethyl)heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.